molecular formula C9H6BrNO2 B3053533 (6-Bromo-1,3-benzodioxol-5-yl)acetonitrile CAS No. 5434-50-4

(6-Bromo-1,3-benzodioxol-5-yl)acetonitrile

Cat. No.: B3053533
CAS No.: 5434-50-4
M. Wt: 240.05 g/mol
InChI Key: LOVANXUAZPZJSN-UHFFFAOYSA-N
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Description

“(6-Bromo-1,3-benzodioxol-5-yl)acetonitrile” is a chemical compound that is part of a collection of rare and unique chemicals . It is related to other compounds such as “(6-Bromo-1,3-benzodioxol-5-yl)acetic acid” which has a linear formula of C9H7BrO4 and a molecular weight of 259.058 .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, “6-Bromo-1,3-benzodioxole-5-carboxaldehyde” can be synthesized by subjecting “1,3-benzodioxole-5-carboxaldehyde” to bromination . Another related compound, “(3aS,4R,9bR)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline”, has been designed for the treatment of estrogen-sensitive cancers .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The compound has been used in the synthesis of various heterocyclic compounds, such as 1,8-dioxo-octahydroxanthenes, demonstrating its potential in facilitating complex chemical reactions and contributing to the development of new materials with potential applications in medicinal chemistry (Al-Omran et al., 2014).

In Photoreactivity Studies

  • It's involved in photochemistry studies, where its interactions and reactions under certain conditions are observed, leading to a better understanding of its characteristics and potential uses in various fields including material science and pharmaceuticals (Zhang et al., 2014).

Acid Catalysis

  • The compound has been employed in the study of acid catalysis within molecular cavities, indicating its relevance in understanding and enhancing catalytic processes, which are crucial in industrial chemistry for the production of various chemicals and pharmaceuticals (Sholl & Sutherland, 1992).

Synthesis of Bromo- and Arylazo-Substituted Compounds

  • It's used in the synthesis of bromo-, arylazo-, and heterocyclic-fused compounds, indicating its versatility and utility in the creation of a wide range of chemical compounds, which can have various applications in material science, drug development, and other fields (Li et al., 2012).

Bromination Reactions

  • The compound's behavior in bromination reactions has been studied, highlighting its potential in the synthesis and modification of organic compounds, which is essential in the development of new drugs, agrochemicals, and other organic materials (Gadaginamath & Patil, 2002).

Electrochemical Studies

  • It has been involved in electrochemical studies, suggesting its importance in understanding its electrochemical properties, which can be crucial for its application in fields like energy storage and sensors (Casalbore et al., 1977).

Properties

IUPAC Name

2-(6-bromo-1,3-benzodioxol-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h3-4H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVANXUAZPZJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280127
Record name (6-bromo-1,3-benzodioxol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5434-50-4
Record name NSC92005
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC15650
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-bromo-1,3-benzodioxol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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